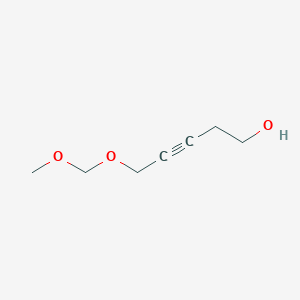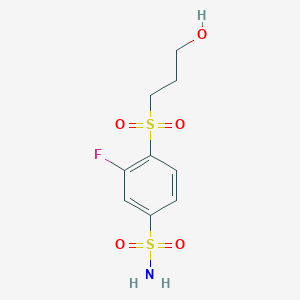
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxypropane sulfonyl group, and a benzene sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the hydroxypropane sulfonyl group, and the attachment of the benzene sulfonamide group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropane group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride
- Benzene, 1-fluoro-4-(methylsulfonyl)-
- Benzene, 1-ethenyl-3-fluoro-
Uniqueness
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxypropane sulfonyl group allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
108966-77-4 |
|---|---|
Formule moléculaire |
C9H12FNO5S2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3-fluoro-4-(3-hydroxypropylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12FNO5S2/c10-8-6-7(18(11,15)16)2-3-9(8)17(13,14)5-1-4-12/h2-3,6,12H,1,4-5H2,(H2,11,15,16) |
Clé InChI |
YMPAILZZZMECHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)F)S(=O)(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


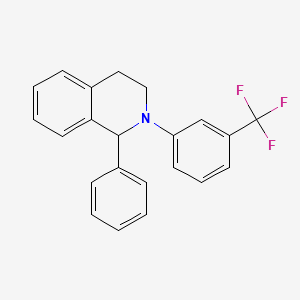
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
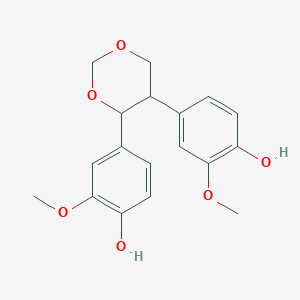

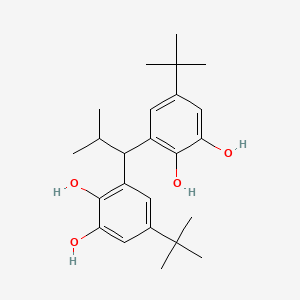
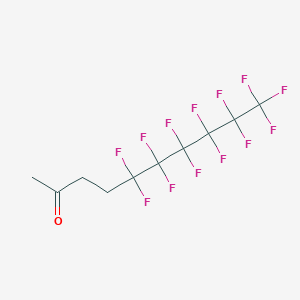
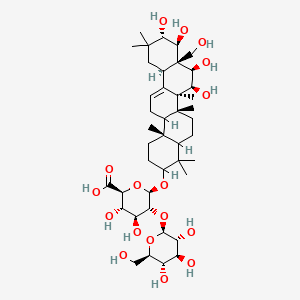
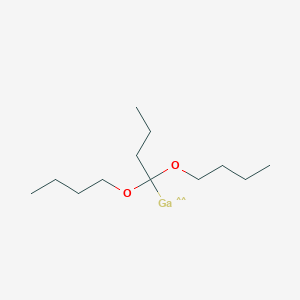
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
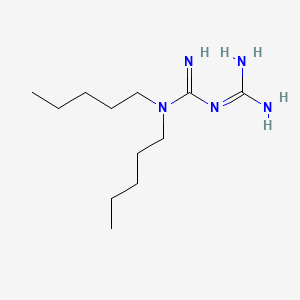

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
